OPC4-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

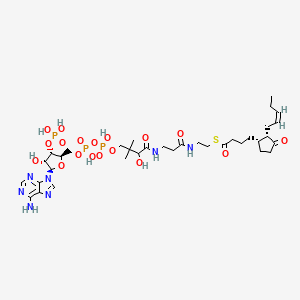

OPC4-CoA: is a member of the acyl coenzyme A family, which are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is a strong basic compound based on its pKa . Acyl coenzyme A compounds play a crucial role in various biochemical processes, including fatty acid metabolism and the biosynthesis of complex lipids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of OPC4-CoA involves multiple enzymatic reactions. The OPC8-CoA in peroxisomes is metabolized to OPC6-CoA, subsequently to this compound, and finally to jasmonic acid by three rounds of β-oxidation cycle. This cycle includes a set of four enzymatic reactions: acyl-CoA oxidase-mediated oxidation, multifunctional protein-mediated hydration and oxidation, and 3-ketoacyl-CoA-thiolase .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of biotechnological processes that leverage the enzymatic pathways mentioned above. These processes are optimized for large-scale production through fermentation and other bioprocessing techniques.

Análisis De Reacciones Químicas

Types of Reactions: OPC4-CoA undergoes various biochemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the β-oxidation cycle, which includes oxidation by acyl-CoA oxidase, hydration and oxidation by multifunctional proteins, and thiolysis by 3-ketoacyl-CoA-thiolase .

Common Reagents and Conditions: The common reagents used in these reactions include acyl-CoA oxidase, multifunctional proteins, and 3-ketoacyl-CoA-thiolase. The conditions typically involve specific pH levels and temperatures that are conducive to enzymatic activity.

Major Products: The major products formed from these reactions include shorter-chain acyl-CoA compounds and ultimately jasmonic acid, which is a crucial signaling molecule in plants .

Aplicaciones Científicas De Investigación

Biochemical Significance

OPC4-CoA is involved in the metabolism of fatty acids and is known to participate in the synthesis of various bioactive lipids. Its significance arises from its role as an acyl-CoA derivative, which is crucial for various enzymatic reactions in lipid metabolism.

Research Applications

-

Metabolomics :

- This compound has been utilized in metabolomic studies to understand its role during infections and metabolic disorders. For instance, research has shown that levels of this compound can vary significantly in infected versus uninfected samples, indicating its potential as a biomarker for disease states .

-

Pharmacological Studies :

- The compound has been studied for its potential therapeutic applications. Its involvement in lipid metabolism makes it a candidate for investigating treatments for metabolic diseases such as diabetes and obesity. Studies have indicated that manipulating levels of this compound can influence cell survival and apoptosis pathways in diabetic conditions .

- Neuroprotection :

Case Studies

- Metabolomic Analysis : A study conducted on patient plasma revealed that specific metabolites, including this compound, were significantly enriched during infection phases compared to healthy states. This finding supports the hypothesis that this compound could serve as a metabolic marker for monitoring disease progression .

- Diabetic Cell Regulation : In a controlled study examining the effects of maternal hyperglycemia on phospholipid metabolism, it was found that elevated levels of this compound were associated with disrupted cell survival mechanisms, highlighting its importance in metabolic regulation under pathological conditions .

Data Table: Key Findings Related to this compound

Mecanismo De Acción

Mechanism: OPC4-CoA exerts its effects through its involvement in the β-oxidation cycle. The compound undergoes a series of enzymatic reactions that lead to the production of jasmonic acid. This process involves the oxidation of this compound by acyl-CoA oxidase, followed by hydration and oxidation by multifunctional proteins, and finally thiolysis by 3-ketoacyl-CoA-thiolase .

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in the β-oxidation cycle. The pathways include the conversion of OPC8-CoA to this compound and ultimately to jasmonic acid, which is a key signaling molecule in plant defense responses .

Comparación Con Compuestos Similares

- OPC8-CoA

- OPC6-CoA

- Acyl-CoA derivatives involved in fatty acid metabolism

Propiedades

Fórmula molecular |

C35H56N7O18P3S |

|---|---|

Peso molecular |

987.8 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |

InChI |

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1 |

Clave InChI |

YYUZYSVPFVOYLB-QXQVKYSUSA-N |

SMILES isomérico |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.